4-(3-Chloro-5-ethoxy-4-methoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one

Description

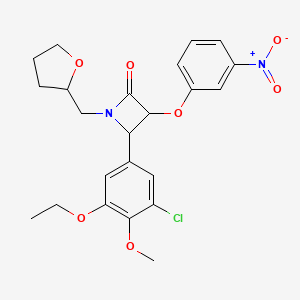

The compound 4-(3-Chloro-5-ethoxy-4-methoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one is a β-lactam derivative featuring an azetidin-2-one (2-azetidinone) core. Key structural attributes include:

- Substituents: 3-Chloro-5-ethoxy-4-methoxyphenyl group: A trisubstituted aromatic ring with electron-withdrawing (Cl) and electron-donating (ethoxy, methoxy) groups. 3-Nitrophenoxy group: Introduces strong electron-withdrawing nitro functionality, enhancing electrophilicity. Oxolan-2-ylmethyl (tetrahydrofuran methyl) group: A cyclic ether substituent that may improve solubility and metabolic stability.

Triethylamine is commonly used to neutralize HCl byproducts .

Properties

IUPAC Name |

4-(3-chloro-5-ethoxy-4-methoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O7/c1-3-31-19-11-14(10-18(24)21(19)30-2)20-22(23(27)25(20)13-17-8-5-9-32-17)33-16-7-4-6-15(12-16)26(28)29/h4,6-7,10-12,17,20,22H,3,5,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVECPFSADRJXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C(C(=O)N2CC3CCCO3)OC4=CC=CC(=C4)[N+](=O)[O-])Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-Chloro-5-ethoxy-4-methoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one is a novel synthetic organic molecule with potential therapeutic applications. Its biological activity has been the subject of recent studies, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

This complex structure includes various functional groups that contribute to its biological activity, including chloro, ethoxy, methoxy, and nitrophenyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of multiple functional groups allows for binding to enzymes and receptors, potentially modulating their activity. Research indicates that the compound may inhibit certain enzymatic pathways, leading to therapeutic effects.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro tests have shown moderate to strong inhibition rates, suggesting potential as an antibacterial agent .

- Anticancer Properties : Preliminary investigations have indicated that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been noted for its selective cytotoxicity in melanoma cells, suggesting a possible role in cancer therapy .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. It showed promising results with low IC50 values, indicating strong inhibitory potential .

Case Studies

- Antibacterial Screening :

- Cytotoxicity in Melanoma :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 2.14 | Strong inhibition observed |

| Antibacterial | Bacillus subtilis | 6.28 | Moderate activity |

| Cytotoxicity | Human Melanoma Cells | 1.21 | Selective cytotoxic effect |

| Enzyme Inhibition | Acetylcholinesterase | 0.63 | Strong inhibitor |

| Enzyme Inhibition | Urease | 2.39 | Effective in enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Azetidinone Derivatives

*Hypothetical formula based on structure. †Calculated using atomic masses.

Substituent Effects on Reactivity and Bioactivity

A. Electron-Withdrawing Groups (EWGs):

- Chloro (Cl): Common in azetidinones , chloro substituents improve lipophilicity, aiding membrane penetration but possibly increasing toxicity.

B. Electron-Donating Groups (EDGs):

- Methoxy (OMe) and Ethoxy (OEt): These EDGs in the target compound’s phenyl ring may stabilize the molecule via resonance, counteracting the electron-withdrawing effects of Cl and NO₂ .

C. Heterocyclic Substituents :

Crystallographic and Computational Analysis

- Crystallography: Analogous azetidinones (e.g., ) are characterized using SHELX and WinGX , which determine bond lengths, angles, and hydrogen-bonding patterns. The target compound’s nitro and ether groups may form distinct hydrogen bonds, influencing crystal packing .

- Hydrogen Bonding : Nitro and methoxy groups in the target compound could engage in C–H···O or N–H···O interactions, affecting stability and solubility .

Q & A

Q. What synthetic strategies are recommended for constructing the azetidin-2-one core with multiple aromatic substituents?

The synthesis of this β-lactam derivative requires careful regioselective coupling of substituted aromatic rings. A multi-step approach is recommended:

- Step 1 : Prepare the azetidin-2-one core via Staudinger ketene-imine cycloaddition, using a tetrahydrofurfurylamine-derived imine to introduce the oxolan-2-ylmethyl group .

- Step 2 : Introduce the 3-chloro-5-ethoxy-4-methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination, ensuring compatibility with the β-lactam ring’s sensitivity to strong bases .

- Step 3 : Attach the 3-nitrophenoxy substituent via nucleophilic aromatic substitution (SNAr) under mild acidic conditions to avoid β-lactam ring degradation . Key Challenge: Monitor reaction temperatures to prevent retro-azetidinone ring-opening.

Q. How can X-ray crystallography validate the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. Key steps include:

- Crystallization : Use slow evaporation in a mixed solvent system (e.g., CHCl₃/hexane) to obtain high-quality crystals.

- Data Collection : Employ SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to handle twinning or disorder in the nitro or ethoxy groups .

- Validation : Compare experimental torsion angles (e.g., oxolan-2-ylmethyl group orientation) with density functional theory (DFT)-optimized geometries to confirm conformational stability .

Q. What spectroscopic techniques are most effective for characterizing substituent interactions?

- NMR : Use ¹H-¹³C HMBC to correlate the β-lactam carbonyl (δ ~170 ppm) with adjacent aromatic protons, resolving ambiguities in substitution patterns .

- FT-IR : Monitor the β-lactam C=O stretch (~1750 cm⁻¹) for ring integrity and nitro group vibrations (~1520 cm⁻¹) to confirm successful SNAr .

- MS/MS Fragmentation : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., Cl vs. NO₂ loss) using collision-induced dissociation .

Advanced Research Questions

Q. How can contradictory NOE (Nuclear Overhauser Effect) data arising from dynamic rotational isomerism be resolved?

Dynamic behavior in the 3-nitrophenoxy group may lead to inconsistent NOE correlations. Mitigation strategies include:

- Variable-Temperature NMR : Conduct experiments at 243–298 K to slow rotation and capture distinct conformers.

- DFT-MD Simulations : Model rotational energy barriers (e.g., nitro group torsion) to identify dominant conformers under experimental conditions .

- Selective Decoupling : Target aromatic protons to isolate NOE pathways and reduce signal overlap .

Q. What intermolecular forces govern the crystal packing, and how do they influence physicochemical properties?

Graph-set analysis (Etter’s formalism) reveals hydrogen-bonding motifs:

- Primary Interactions : The β-lactam carbonyl may act as a hydrogen-bond acceptor with adjacent NH or OH groups (e.g., from solvent or co-crystallized water) .

- Aromatic Stacking : Parallel-displaced π-π interactions between methoxyphenyl and nitrophenoxy groups stabilize the lattice, as observed in related azetidinones (dπ-π ≈ 3.6 Å) .

- Impact on Solubility : Strong intermolecular forces reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Fukui Function Analysis : Calculate electrophilic (ƒ⁺) and nucleophilic (ƒ⁻) indices to identify reactive sites on the methoxyphenyl ring. Substituents at the 3-chloro-5-ethoxy positions direct EAS to the para position relative to the methoxy group .

- Transition-State Modeling : Use DFT (B3LYP/6-311+G**) to compare activation energies for nitration at competing positions. Steric hindrance from the ethoxy group often favors substitution at the less hindered site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.